molecular formula C69H57ClN2O2 B8239368 1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride

1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride

Cat. No.: B8239368
M. Wt: 981.6 g/mol
InChI Key: XMRRRFSZRSTFNO-UHFFFAOYSA-M
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Description

1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride is a useful research compound. Its molecular formula is C69H57ClN2O2 and its molecular weight is 981.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Reduction: The compound 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride has been electrochemically reduced to produce a nucleophilic carbene, showing potential in electrochemical applications (Gorodetsky et al., 2004).

Organometallic Chemistry

  • Formation of Free Carbenes: Research on a similar compound, 1,3-bis((E)-1-((2,6-diisopropylphenyl)imino)ethyl)-1H-imidazol-3-ium chloride, led to the formation of the first bis(imino)-N-heterocyclic free carbene, indicating its importance in the study of carbenes in organometallic chemistry (Liu et al., 2013).

Inorganic Chemistry

  • Catalysis and Biological Activity: Imidazolium salts, including those related to 1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride, have been synthesized and assessed for their catalytic and biological activity. These compounds have shown significant potential in inorganic chemistry (Pellei et al., 2012).

Organic Chemistry

  • Organic Transformations: The reduction of a related compound led to the formation of a novel imidazole-based radical, which was utilized as an organic electron donor in various transformations, highlighting its relevance in organic chemistry (Das et al., 2020).

Synthesis and Structural Studies

  • Synthetic Routes

    Research has been conducted on the synthesis of benzimidazolium salts, including those structurally related to the compound . These studies contribute to the understanding of the synthetic routes and structural aspects of these compounds (Grieco et al., 2015).

  • Steric and Electronic Parameters

    Studies on N-heterocyclic carbenes derived from imidazolium salts have provided insights into their steric and electronic properties, essential for applications in catalysis and materials science (Collado et al., 2013).

  • Crystal Structure Characterization

    The crystal structure and electrochemical properties of related compounds have been characterized, providing crucial information for the development of new materials and catalysts (Ramnial et al., 2003).

  • Luminescence and Metal Complexes

    N-heterocyclic carbene gold chloride complexes have been synthesized from imidazolium salts, demonstrating applications in luminescence and the creation of metal complexes (Banerjee et al., 2012).

Properties

IUPAC Name

1,3-bis(2,6-dibenzhydryl-4-methoxyphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H57N2O2.ClH/c1-72-58-45-60(64(50-27-11-3-12-28-50)51-29-13-4-14-30-51)68(61(46-58)65(52-31-15-5-16-32-52)53-33-17-6-18-34-53)70-43-44-71(49-70)69-62(66(54-35-19-7-20-36-54)55-37-21-8-22-38-55)47-59(73-2)48-63(69)67(56-39-23-9-24-40-56)57-41-25-10-26-42-57;/h3-49,64-67H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRRRFSZRSTFNO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=C4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H57ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride
Reactant of Route 2
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride
Reactant of Route 3
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride
Reactant of Route 4
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride
Reactant of Route 5
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride
Reactant of Route 6
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.